An In-Depth Technical Guide to 4-(3-Methylphenyl)benzaldehyde (CAS 400744-83-4)
An In-Depth Technical Guide to 4-(3-Methylphenyl)benzaldehyde (CAS 400744-83-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 4-(3-Methylphenyl)benzaldehyde, a biphenyl derivative of significant interest in synthetic organic chemistry.
Chemical and Physical Properties
4-(3-Methylphenyl)benzaldehyde, also known as 3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde, is a solid organic compound. Its core structure consists of a benzaldehyde moiety linked to a 3-methylphenyl group at the 4-position. This substitution pattern influences its chemical reactivity and physical characteristics. A summary of its key properties is presented below.
Table 1: Physicochemical Properties of 4-(3-Methylphenyl)benzaldehyde
| Property | Value | Reference(s) |
| CAS Number | 400744-83-4 | [1] |
| Molecular Formula | C₁₄H₁₂O | [1] |
| Molecular Weight | 196.24 g/mol | [1] |
| Melting Point | 45-49 °C | |
| Boiling Point | 332.9 ± 21.0 °C (Predicted) | |
| Density | 1.074 ± 0.06 g/cm³ (Predicted) | |
| Flash Point | >110 °C (>230 °F) |
Spectroscopic Profile
Table 2: Predicted Spectroscopic Data for 4-(3-Methylphenyl)benzaldehyde
| Spectroscopy | Predicted Features |
| ¹H NMR | Aldehydic Proton (CHO): ~9.9-10.1 ppm (singlet). Aromatic Protons: 7.2-8.0 ppm (multiplets). Methyl Protons (CH₃): ~2.4 ppm (singlet). |
| ¹³C NMR | Carbonyl Carbon (C=O): ~192 ppm. Aromatic Carbons: 125-145 ppm. Methyl Carbon (CH₃): ~21 ppm. |
| IR Spectroscopy | C=O Stretch (Aldehyde): Strong, sharp peak around 1700-1710 cm⁻¹. C-H Stretch (Aldehyde): Two weak peaks around 2720 and 2820 cm⁻¹. C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 196. Major Fragments: Loss of H (m/z 195), loss of CHO (m/z 167), and fragments corresponding to the biphenyl and tolyl moieties. |
Synthesis and Reactivity
4-(3-Methylphenyl)benzaldehyde is commonly synthesized via Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling[1]
Objective: To synthesize 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde from 3-methylphenylboronic acid and a suitable 4-formylphenyl derivative.
Materials:
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Arylboronic acid (e.g., 3-methylphenylboronic acid) (0.5 mmol)
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Potassium carbonate (K₂CO₃) (1 mmol, 138.0 mg)
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Acetonitrile (MeCN) (2 mL)
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Iodine (I₂) (0.75 mmol, 191 mg)
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4-Formylphenylboronic acid (or a related acrylic boronic acid) (0.75 mmol)
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Palladium(II) acetate (Pd(OAc)₂) (0.025 mmol, 5.6 mg)
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Ethyl acetate (EtOAc)
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Water (H₂O)
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Anhydrous sodium sulfate (Na₂SO₄)
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20 mL Schlenk tube
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Magnetic stir bar
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Oil bath
Procedure:
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To a 20 mL Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (0.5 mmol) and K₂CO₃ (1 mmol).
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Evacuate the tube and backfill with nitrogen (N₂) gas. Repeat this process twice.
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Add acetonitrile (2 mL) and iodine (191 mg) to the tube at room temperature.
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Seal the tube and place it in a preheated oil bath at 80 °C for 8-12 hours under a nitrogen atmosphere.
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Cool the reaction mixture to room temperature.
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Add the acrylic boronic acid (0.75 mmol) and Pd(OAc)₂ (5.6 mg).
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Stir the mixture at 80 °C for 12-16 hours.
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After the reaction is complete, cool the mixture to room temperature and quench with the addition of water (10 mL).
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Extract the aqueous layer with ethyl acetate (3 x 5 mL).
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Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.
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Purify the residue by silica gel column chromatography to obtain the target product, 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde.
Applications in Research and Drug Development
4-(3-Methylphenyl)benzaldehyde serves as a valuable building block in organic synthesis. Its primary documented application is as a reagent in the preparation of a cyclodextrin-supported palladium complex, which is an efficient catalyst for Suzuki-Miyaura cross-coupling reactions.[1]
While direct biological activities of 4-(3-Methylphenyl)benzaldehyde have not been extensively reported, benzaldehyde derivatives are a well-established class of compounds in medicinal chemistry with a wide range of biological activities, including:
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Antimicrobial and Antifungal Activity: Various benzaldehyde derivatives have shown efficacy against different strains of bacteria and fungi.[2]
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Anti-inflammatory Activity: Some benzaldehyde compounds have demonstrated anti-inflammatory properties.
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Anticancer and Anti-proliferative Activity: Certain derivatives have been investigated for their potential as anticancer agents.[3]
The biphenyl scaffold present in 4-(3-Methylphenyl)benzaldehyde is a common structural motif in many pharmaceuticals. The introduction of the methyl and aldehyde functionalities provides handles for further chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-(3-Methylphenyl)benzaldehyde. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a foundational resource for professionals engaged in chemical research and drug development. The unique structural features of 4-(3-Methylphenyl)benzaldehyde make it a compound of interest for further exploration in synthetic and medicinal chemistry.
